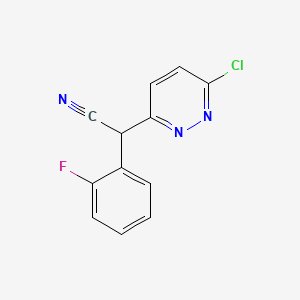

2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile

Descripción

2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile is a pyridazine derivative characterized by a chloropyridazinyl core substituted with a 2-fluorophenyl group and an acetonitrile moiety. The molecular formula is inferred as C₁₂H₇ClFN₃, with the 2-fluorophenyl group contributing distinct electronic and steric effects compared to other substituents.

Propiedades

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFN3/c13-12-6-5-11(16-17-12)9(7-15)8-3-1-2-4-10(8)14/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUNVHHXBJJUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420755 | |

| Record name | 2-(6-chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154419-42-8 | |

| Record name | 2-(6-chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and 2-fluorobenzyl cyanide.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Procedure: The 6-chloropyridazine is reacted with 2-fluorobenzyl cyanide under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

Biological Studies: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloropyridazinyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs primarily in the substituents on the phenyl and pyridazine rings. Key structural comparisons include:

- 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile (Compound 2, ) : Features a 4-chlorophenyl group, which increases molecular symmetry and electron-withdrawing effects compared to the 2-fluorophenyl group.

- 2-(4-Methoxyphenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile (Compound 38, ) : Contains a 4-methoxyphenyl (electron-donating) and phenylthio group, altering solubility and reactivity.

Physical Properties

Melting points and spectral data highlight substituent effects:

The absence of a reported melting point for the target compound suggests further experimental characterization is needed. Fluorine’s electronegativity likely reduces melting points compared to bulkier substituents like phenylthio or methoxy groups.

Notes

Synthesis : The target compound’s synthesis likely follows protocols analogous to and , involving substitution at the 6-chloropyridazinyl position.

Fluorine Effects : The 2-fluorophenyl group may enhance metabolic stability and target binding compared to chlorine or methyl groups due to its smaller size and higher electronegativity .

Actividad Biológica

2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile (CAS No. 154419-42-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyridazinyl group and a fluorophenyl moiety, which may influence its interactions with biological targets.

The molecular formula of this compound is C₁₂H₇ClFN₃, and it has the following structural characteristics:

- InChI Key : VIUNVHHXBJJUMQ-UHFFFAOYSA-N

- Molecular Weight : 245.65 g/mol

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The presence of the chloropyridazinyl and fluorophenyl groups enhances its binding affinity and selectivity for these targets, potentially modulating various cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound displayed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Enzyme Interaction Analysis : Molecular docking studies indicated that this compound binds effectively to the active site of a target enzyme, leading to reduced enzymatic activity and subsequent metabolic changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.